molecular formula C18H27N3O2 B2396565 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide CAS No. 955609-81-1

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide

Cat. No.: B2396565
CAS No.: 955609-81-1
M. Wt: 317.433
InChI Key: VSDLNJFGASFIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is a complex organic compound with a unique structure that includes a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide typically involves the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with an appropriate oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The ethyl group on the tetrahydroquinoline can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antineoplastic activity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
  • N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Uniqueness

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is unique due to its specific substitution pattern on the tetrahydroquinoline moiety and the presence of the oxalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-3-10-19-17(22)18(23)20-11-9-14-7-8-16-15(13-14)6-5-12-21(16)4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDLNJFGASFIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.